

# Unveiling the Intricate Architecture of Wedeliatrilolactone A: A Technical Guide

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Compound of Interest		
Compound Name:	Wedeliatrilolactone A	
Cat. No.:	B1163372	Get Quote

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Shanghai, China – November 20, 2025 – **Wedeliatrilolactone A**, a sesquiterpene lactone isolated from Wedelia trilobata, presents a complex and stereochemically rich scaffold that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, stereochemistry, and the analytical methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Stereochemical Elucidation**

**Wedeliatrilolactone A** is chemically identified as 6-O-Isobutyryltrilobolide. Its molecular formula is  $C_{23}H_{32}O_9$ , with a molecular weight of 452.49 g/mol . The structure was determined through extensive spectroscopic analysis, primarily using mass spectrometry (MS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques.

The core of **Wedeliatrilolactone A** is a complex sesquiterpene lactone framework known as trilobolide. The isobutyryl group is attached at the C-6 position. The absolute configuration of the eight stereocenters in the related wedelolides, isolated from the same plant, was determined as 1S, 4S, 5S, 6R, 7S, 8S, 9R, and 10S through the use of chiral MTPA derivatives, providing a strong basis for the stereochemistry of **Wedeliatrilolactone A**.[1][2]

Table 1: Physicochemical Properties of Wedeliatrilolactone A



Property	Value	Source
CAS Number	156993-29-2	ChemFaces, MedchemExpress
Molecular Formula	C23H32O9	ScreenLib, ALB Technology
Molecular Weight	452.49 g/mol	ScreenLib, ALB Technology
Synonym	6-O-Isobutyryltrilobolide	ALB Technology

## **Spectroscopic Data for Structural Confirmation**

The structural elucidation of sesquiterpene lactones like **Wedeliatrilolactone A** relies heavily on <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. While the specific spectral data for **Wedeliatrilolactone A** is not publicly available in full, the general characteristics of such compounds are well-established.

Table 2: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for Key Functional Groups in **Wedeliatrilolactone A** 

Functional Group	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Lactone Carbonyl	-	170-180
Ester Carbonyl (Isobutyryl)	-	175-185
Olefinic Protons/Carbons	5.0 - 7.0	100-150
Carbons bearing Oxygen	3.5 - 5.5	60-90
Aliphatic Protons/Carbons	1.0 - 3.0	20-60
Methyl Protons (Isobutyryl)	~1.2 (d)	~19
Methine Proton (Isobutyryl)	~2.5 (sept)	~34

Note: These are approximate ranges and can vary based on the specific chemical environment within the molecule.

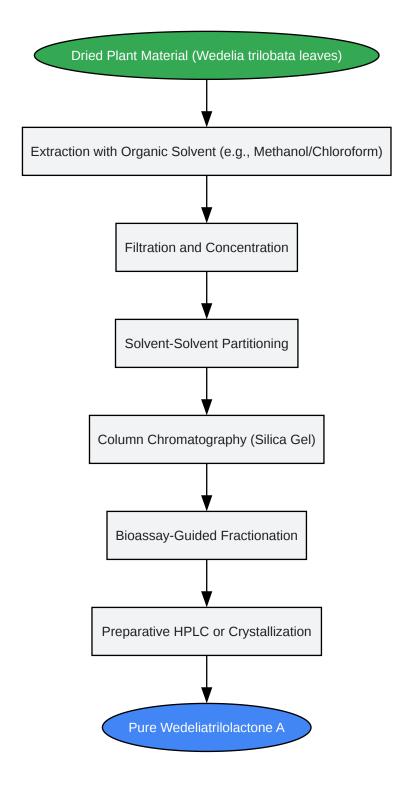


# **Experimental Protocols Isolation of Wedeliatrilolactone A**

The isolation of **Wedeliatrilolactone A** from the leaves of Wedelia trilobata typically involves a bioassay-guided fractionation process.[1][2] A general protocol for the isolation of sesquiterpene lactones from plant material is as follows:

Diagram 1: General Workflow for Isolation of Sesquiterpene Lactones





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Caption: A generalized workflow for the isolation of sesquiterpene lactones.

• Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as a mixture of methanol and chloroform, to obtain a crude extract.

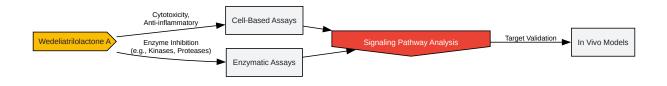


- Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using column chromatography on silica gel.
- Bioassay-Guided Fractionation: Throughout the process, fractions are tested for biological activity to guide the isolation of the active compounds.
- Final Purification: The active fractions are subjected to further purification steps, such as
  preparative high-performance liquid chromatography (HPLC) or crystallization, to yield the
  pure compound.

## **Biological Activity and Signaling Pathways**

While the specific biological activities and signaling pathways of **Wedeliatrilolactone A** are not extensively documented in publicly accessible literature, related compounds from Wedelia trilobata have shown various biological effects, including antimalarial properties.[1][2] The complex structure of **Wedeliatrilolactone A** suggests potential interactions with various biological targets, warranting further investigation into its pharmacological profile.

Diagram 2: Potential Areas of Biological Investigation for Wedeliatrilolactone A



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### References

- 1. Wedelolides A and B: novel sesquiterpene delta-lactones, (9R)-eudesman-9,12-olides, from Wedelia trilobata PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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